molecular formula C7H6F3NS B14871870 4-Amino-3-(trifluoromethyl)benzenethiol

4-Amino-3-(trifluoromethyl)benzenethiol

Cat. No.: B14871870
M. Wt: 193.19 g/mol
InChI Key: UYLMDPOZBZOBTP-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C7H6F3NS It is characterized by the presence of an amino group, a trifluoromethyl group, and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(trifluoromethyl)benzenethiol typically involves the introduction of the trifluoromethyl group and the thiol group onto a benzene ring. One common method involves the reaction of 4-nitro-3-(trifluoromethyl)benzenethiol with reducing agents to convert the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-3-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. The amino group can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(trifluoromethyl)benzenethiol
  • 4-Amino-3-(trifluoromethyl)benzonitrile

Uniqueness

4-Amino-3-(trifluoromethyl)benzenethiol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a thiol group on the same benzene ring allows for versatile chemical modifications and interactions.

Properties

Molecular Formula

C7H6F3NS

Molecular Weight

193.19 g/mol

IUPAC Name

4-amino-3-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C7H6F3NS/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2

InChI Key

UYLMDPOZBZOBTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)C(F)(F)F)N

Origin of Product

United States

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